molecular formula C12H13N7O4S B14367097 6-Phenylpteridine-2,4,7-triamine;sulfuric acid CAS No. 90293-82-6

6-Phenylpteridine-2,4,7-triamine;sulfuric acid

Cat. No.: B14367097
CAS No.: 90293-82-6
M. Wt: 351.34 g/mol
InChI Key: GUJLUSHGOLGSLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpteridine-2,4,7-triamine involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-triamino-6-phenylpteridine with sulfuric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-Phenylpteridine-2,4,7-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Phenylpteridine-2,4,7-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine derivatives with different oxidation states .

Scientific Research Applications

6-Phenylpteridine-2,4,7-triamine has a wide range of applications in scientific research:

Mechanism of Action

6-Phenylpteridine-2,4,7-triamine exerts its effects by blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This action prevents sodium reuptake, leading to increased excretion of sodium and water while sparing potassium. The compound’s mechanism involves interaction with specific molecular targets and pathways related to sodium and potassium balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylpteridine-2,4,7-triamine is unique due to its specific structure and the presence of amino groups at positions 2, 4, and 7, which contribute to its distinct pharmacological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in the treatment of conditions requiring diuretic therapy .

Properties

CAS No.

90293-82-6

Molecular Formula

C12H13N7O4S

Molecular Weight

351.34 g/mol

IUPAC Name

6-phenylpteridine-2,4,7-triamine;sulfuric acid

InChI

InChI=1S/C12H11N7.H2O4S/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;1-5(2,3)4/h1-5H,(H6,13,14,15,17,18,19);(H2,1,2,3,4)

InChI Key

GUJLUSHGOLGSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.OS(=O)(=O)O

Origin of Product

United States

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